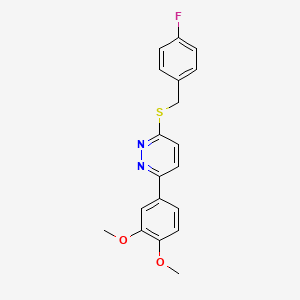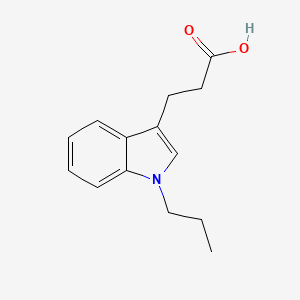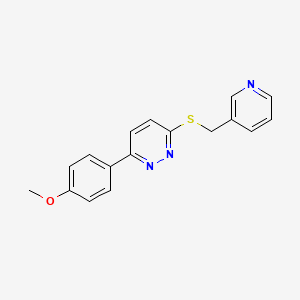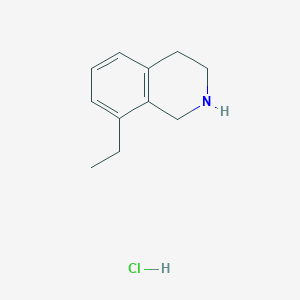
3-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK).
Mechanism of Action
TAK-659 selectively inhibits BTK, which is a key enzyme in the B cell receptor (BCR) signaling pathway. By inhibiting BTK, TAK-659 prevents the activation of B cells and the production of antibodies. This mechanism of action makes TAK-659 a potential therapeutic target for diseases that involve B cell dysregulation, such as lymphoma, leukemia, and autoimmune diseases.
Biochemical and physiological effects:
In preclinical studies, TAK-659 has shown potent inhibitory activity against BTK, with an IC50 value of 0.85 nM. TAK-659 has also demonstrated good selectivity for BTK over other kinases, such as Tec and Itk. In addition, TAK-659 has shown good pharmacokinetic properties, including good oral bioavailability and a long half-life. These properties make TAK-659 a promising drug candidate for further development.
Advantages and Limitations for Lab Experiments
One advantage of using TAK-659 in lab experiments is its high potency and selectivity for BTK. This makes it a useful tool for studying the BCR signaling pathway and the role of BTK in various diseases. However, one limitation of using TAK-659 is its relatively high cost, which may limit its use in some labs.
Future Directions
There are several future directions for the study of TAK-659. One direction is the development of TAK-659 as a therapeutic agent for various diseases, including lymphoma, leukemia, and autoimmune diseases. Another direction is the study of the role of BTK in other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the development of more potent and selective BTK inhibitors is also an important future direction for the study of this compound.
Conclusion:
In conclusion, TAK-659 is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine. The synthesis of TAK-659 involves several steps, and it has been studied for its potential use in the treatment of various diseases. TAK-659 selectively inhibits BTK, which is a key enzyme in the BCR signaling pathway, and has shown promising results in preclinical studies. There are several future directions for the study of TAK-659, including the development of TAK-659 as a therapeutic agent for various diseases and the study of the role of BTK in other diseases.
Synthesis Methods
The synthesis of TAK-659 involves several steps, including the reaction of 3-methoxybenzenesulfonyl chloride with 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, followed by the reaction with sodium hydride and then the reaction with N,N-dimethylformamide dimethyl acetal. The final step involves the reaction with sulfonamide to yield TAK-659.
Scientific Research Applications
TAK-659 has been studied for its potential use in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting BTK, which plays a crucial role in the activation of B cells and the production of antibodies. This makes it a potential therapeutic target for various diseases that involve the dysregulation of B cells.
properties
IUPAC Name |
3-methoxy-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-21-14-3-2-4-15(9-14)23(19,20)17-12-10-16-18(11-12)13-5-7-22-8-6-13/h2-4,9-11,13,17H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLUGCXIJCRERZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CN(N=C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

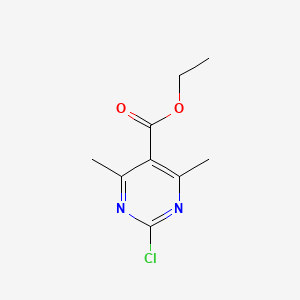
![1-tert-butyl 2-methyl (2S,4R)-4-[(7-bromoisoquinolin-1-yl)oxy]pyrrolidine-1,2-dicarboxylate](/img/structure/B2950919.png)
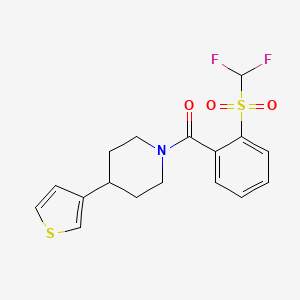
![4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]piperidine](/img/structure/B2950923.png)
![8-{2-[(2-chlorophenyl)methylidene]hydrazin-1-yl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2950924.png)
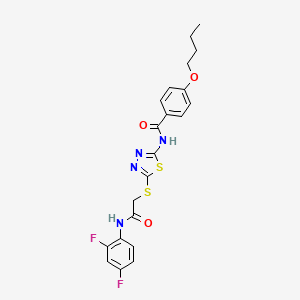
![N-[(3-bromophenyl)(cyano)methyl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2950930.png)

![(E)-16-(4-methoxybenzylidene)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2950932.png)
